3,6-Dimethoxypyridazine 1-oxide

Description

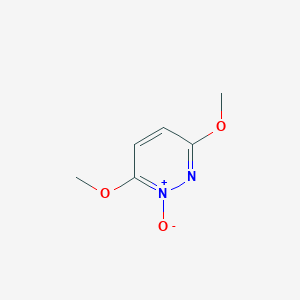

Structure

2D Structure

3D Structure

Properties

CAS No. |

1703-08-8 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

3,6-dimethoxy-1-oxidopyridazin-1-ium |

InChI |

InChI=1S/C6H8N2O3/c1-10-5-3-4-6(11-2)8(9)7-5/h3-4H,1-2H3 |

InChI Key |

UGYUYAXKYLZYFT-UHFFFAOYSA-N |

SMILES |

COC1=N[N+](=C(C=C1)OC)[O-] |

Canonical SMILES |

COC1=N[N+](=C(C=C1)OC)[O-] |

Other CAS No. |

1703-08-8 |

Origin of Product |

United States |

Synthesis and Spectroscopic Characterization of 3,6 Dimethoxypyridazine 1 Oxide

The primary route for the synthesis of 3,6-Dimethoxypyridazine (B189588) 1-oxide involves the direct oxidation of the parent heterocycle, 3,6-dimethoxypyridazine. This transformation is typically achieved using common oxidizing agents employed in N-oxide formation, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or a combination of hydrogen peroxide with acetic acid.

| Technique | Expected Observations |

| ¹H NMR | Two distinct singlets for the two non-equivalent methoxy (B1213986) groups (-OCH₃). A pair of doublets in the aromatic region corresponding to the two protons on the pyridazine (B1198779) ring. |

| ¹³C NMR | Signals corresponding to the two methoxy carbons and the four unique carbons of the pyridazine ring. The carbons adjacent to the N-oxide group would show a characteristic shift compared to the parent compound. |

| IR Spectroscopy | A strong absorption band typically in the 1200-1300 cm⁻¹ region, characteristic of the N-O stretching vibration. pg.edu.pl Other bands would include C-H stretches, C-O stretches for the methoxy groups, and ring vibrations. |

| Mass Spectrometry | The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₈N₂O₃ (156.14 g/mol ). |

Chemical Reactivity and Transformation Mechanisms of 3,6 Dimethoxypyridazine 1 Oxide

Electrophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring

The pyridazine ring in 3,6-dimethoxypyridazine (B189588) 1-oxide, activated by the electron-donating methoxy (B1213986) groups and the N-oxide functionality, readily undergoes electrophilic aromatic substitution reactions. The regioselectivity of these reactions is a key aspect of its chemistry.

Nitration Reactions and Analysis of Substitution Regioselectivity

The nitration of pyridazine N-oxides is a well-established method for introducing a nitro group onto the pyridazine core. In the case of 3,6-dimethoxypyridazine 1-oxide, nitration with reagents such as benzoyl chloride-silver nitrate (B79036) has been studied. However, reports indicate that this specific reaction did not yield the expected nitro compound. Instead, it resulted in the formation of 1-hydroxy-3-methoxy-6(1H)-pyridazinone and its benzoyl derivative. researchgate.net This outcome suggests that the reaction conditions can lead to transformations other than direct nitration.

In contrast, the nitration of related substituted pyridine (B92270) 1-oxides provides insight into the directing effects of substituents. For instance, 3,5-dimethoxypyridine (B18298) 1-oxide undergoes nitration to give 3,5-dimethoxy-2-nitropyridine, indicating that the methoxy groups direct the incoming nitro group to the ortho position. Kinetic studies on various pyridine 1-oxides have shown that the nitration can occur on either the free base or the conjugate acid, depending on the substituents and reaction conditions. rsc.orgscispace.com For example, 3,5-dimethoxypyridine 1-oxide undergoes successive 2-mono- and 2,6-di-nitration, with at least the initial step proceeding through the conjugate acid. rsc.orgscispace.com

| Reactant | Nitrating Agent | Product(s) | Reference |

| This compound | Benzoyl chloride-silver nitrate | 1-Hydroxy-3-methoxy-6(1H)-pyridazinone, Benzoyl derivative of 1-hydroxy-3-methoxy-6(1H)-pyridazinone | researchgate.net |

| 3,5-Dimethoxypyridine 1-oxide | Mixed acid | 3,5-Dimethoxy-2-nitropyridine | |

| 3,5-Dimethoxypyridine 1-oxide | Not specified | 3,5-Dimethoxy-2-nitropyridine, 3,5-Dimethoxy-2,6-dinitropyridine | rsc.orgscispace.com |

Halogenation Reactions

Halogenation represents another important electrophilic substitution reaction for pyridazine derivatives. While specific studies on the direct halogenation of this compound are not extensively detailed in the provided search results, the halogenation of related pyridine and pyridazine systems offers valuable parallels. For instance, the bromination of 3,6-dimethoxypyridine is a known process. Generally, the halogenation of pyridine N-oxides can be achieved with high regioselectivity, providing access to key intermediates for further functionalization. nih.gov The choice of halogenating agent and reaction conditions is crucial in determining the outcome of the reaction.

Nucleophilic Substitution Reactions and Derivatives Formation

The presence of the N-oxide group and the methoxy substituents also influences the susceptibility of the pyridazine ring to nucleophilic attack, particularly after conversion to a more reactive intermediate.

Reactions with Phosphoryl Chloride Leading to Chloro-Dimethoxy Derivatives

A significant reaction of this compound involves its treatment with phosphoryl chloride (POCl₃). This reaction leads to the formation of a chloro-dimethoxy derivative. researchgate.net Specifically, this compound is converted into 4-chloro-3,6-dimethoxypyridazine (B3059335). thieme-connect.de This transformation involves simultaneous deoxygenation of the N-oxide and chlorination at the 4-position of the pyridazine ring. thieme-connect.de

| Reactant | Reagent | Product | Yield | Reference |

| This compound | POCl₃ | 4-Chloro-3,6-dimethoxypyridazine | 72% | thieme-connect.de |

Subsequent Reactions with Nucleophiles (e.g., Methoxide (B1231860), Amines)

The resulting 4-chloro-3,6-dimethoxypyridazine is a versatile intermediate for further nucleophilic substitution reactions. The chlorine atom at the 4-position can be displaced by various nucleophiles. For instance, reaction with sodium methoxide leads to the formation of 3,4,6-trimethoxypyridazine. researchgate.net This demonstrates the facility with which the chloro group can be substituted by a methoxy group. Similarly, reactions with amines can be anticipated to yield the corresponding amino-substituted dimethoxypyridazines, a common strategy in the synthesis of pyridazine derivatives.

N-Oxide Specific Transformations and Functional Group Interconversions

The N-oxide group itself is a key site of reactivity, enabling a range of transformations and functional group interconversions. Deoxygenation is a fundamental reaction of pyridazine N-oxides, which can be achieved using various reagents. Phosphorus trichloride (B1173362) is a widely used reagent for this purpose. thieme-connect.de Additionally, catalytic methods, such as palladium-catalyzed transfer oxidation using trialkylamines, offer a mild and chemoselective alternative for the deoxygenation of pyridine N-oxides. organic-chemistry.org

Photochemical deoxygenation is another transformation that has been explored. For example, 3,6-dichloropyridazine (B152260) N-oxide can undergo photoinduced deoxygenation. nih.gov While this specific example does not involve the dimethoxy derivative, it highlights a potential pathway for N-oxide modification.

Furthermore, the N-oxide can influence the reactivity of other functional groups on the ring. For instance, warming this compound in dilute hydrochloric acid can lead to the formation of 3-methoxy-6-pyridazinol 1-oxide, demonstrating a selective demethylation. researchgate.net

Deoxygenation Pathways and Methodologies

The removal of the oxygen atom from the N-oxide moiety in pyridazine derivatives can be achieved through several methods. A common reagent for this deoxygenation is phosphorus trichloride. thieme-connect.de In some cases, deoxygenation with reagents like phosphoryl chloride can be accompanied by chlorination of the pyridazine ring at positions ortho or para to the N-oxide group. thieme-connect.de For instance, the reaction of this compound with phosphoryl chloride can lead to the formation of 4-chloro-3,6-dimethoxypyridazine. thieme-connect.de

Catalytic hydrogenation is another effective method for deoxygenation. For example, using a palladium on carbon (Pd/C) catalyst can facilitate the removal of the N-oxide oxygen. thieme-connect.de

Rearrangement Reactions Involving the N-Oxide Moiety

The N-oxide group in pyridazine derivatives can participate in various rearrangement reactions. These intramolecular rearrangements can be triggered by different conditions, such as the presence of acid. berhamporegirlscollege.ac.in One notable rearrangement is the Wallach rearrangement, where an aromatic azoxy compound rearranges to a hydroxylated azo compound in the presence of a strong acid. berhamporegirlscollege.ac.in While not a direct reaction of this compound, it illustrates the types of transformations N-oxide containing heterocycles can undergo. Another example is the benzidine (B372746) rearrangement, an intramolecular process where a hydrazine (B178648) derivative rearranges in the presence of mineral acids. berhamporegirlscollege.ac.in

O-Alkylation Reactions

The oxygen atom of the N-oxide group in diazine N-oxides can act as a nucleophile and undergo alkylation. rsc.org The selectivity between N-alkylation and O-alkylation can be influenced by the nature of the alkylating agent and the specific diazine N-oxide. rsc.org For some pyridazine N-oxides, O-alkylation is a competing process with N-alkylation. rsc.org The use of different alkylating agents and reaction conditions, such as the choice of base and solvent, can be screened to optimize for O-alkylation. researchgate.netorganic-chemistry.org For example, the combination of a lithium counterion with bromoacetonitrile (B46782) in THF has been shown to favor O-alkylation in certain systems. researchgate.net

Generation of Radical Species via N-O Bond Cleavage

The relatively weak N-O bond in N-oxides can be cleaved to generate radical species. mdpi.com This homolytic cleavage can be initiated by various means, including photochemically or through the use of radical initiators. rsc.orgbeilstein-journals.org The resulting radicals can then participate in a range of synthetic transformations. mdpi.combeilstein-journals.org For instance, the generation of an iminoxyl radical from an oxime can be achieved through oxidation, and this radical can then undergo further reactions like cyclization. beilstein-journals.org The generation of alkyl radicals from precursors with C-O bonds can also be achieved using visible-light photoredox catalysis. beilstein-journals.org

Cycloaddition and Other Pericyclic Reactions Involving the Pyridazine N-Oxide System

Pyridazine N-oxides can participate in cycloaddition reactions, acting as a 1,3-dipole. These [3+2] cycloaddition reactions can occur with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. nih.govsemanticscholar.orgrsc.org The regioselectivity and stereoselectivity of these reactions can be influenced by the substituents on both the pyridazine N-oxide and the dipolarophile. rsc.org For example, the reaction of a heterocyclic nitrone with an alkene can lead to the formation of bicyclic isoxazolidines. rsc.org Intramolecular Diels-Alder reactions of pyridazine derivatives with alkyne side chains have also been reported, leading to the formation of fused benzonitriles. mdpi.com

Theoretical and Computational Studies on 3,6 Dimethoxypyridazine 1 Oxide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic structure and energetic properties of heterocyclic compounds like 3,6-dimethoxypyridazine (B189588) 1-oxide. These computational methods provide deep insights into molecular geometry, stability, and reactivity that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary method for investigating the properties of pyridazine (B1198779) derivatives due to its favorable balance of computational cost and accuracy. nih.gov Calculations, often using functionals like B3LYP, are employed to perform geometry optimization, which determines the lowest energy arrangement of atoms in the molecule. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For the pyridazine ring system, DFT calculations provide a detailed picture of its conformation and the electronic influence of the N-oxide and methoxy (B1213986) substituents. nih.gov

Beyond molecular geometry, DFT is used to calculate key electronic properties that govern the molecule's behavior. The distribution of electron density, for instance, reveals the polarization of the molecule, highlighting the electron-withdrawing nature of the N-oxide group and the electron-donating character of the methoxy groups. The dipole moment is another critical property derived from these calculations. Pyridine (B92270) N-oxides, as a class, are known to have significantly higher dipole moments than their parent pyridines, a feature that DFT calculations can quantify. scripps.edu

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard output of DFT studies. The energies of HOMO and LUMO and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For π-conjugated systems like pyridazines, DFT calculations help in understanding their potential in applications such as nonlinear optics by revealing how substituents modulate the electronic structure and energy gap. nih.gov

Table 1: Representative DFT-Calculated Properties for Pyridazine-like Systems

| Property | Typical Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~4-5 D | Indicates high polarity due to the N-oxide bond. |

| HOMO-LUMO Gap | ~4-5 eV | Reflects the molecule's electronic transition energy and chemical stability. |

| N-O Bond Length | ~1.25-1.30 Å | Characterizes the semi-polar nature of the N-oxide bond. |

| C-O Bond Length | ~1.35-1.40 Å | Typical length for an aryl-ether bond. |

For situations demanding higher accuracy, ab initio (from first principles) methods are utilized. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory (e.g., CCSD(T)), are computationally more intensive than DFT but provide more precise results by more accurately accounting for electron correlation. acs.org

High-accuracy ab initio calculations are particularly valuable for benchmarking the results from more economical DFT methods. They can provide near-exact values for molecular parameters like bond dissociation energies (BDEs) and rotational constants. mdpi.com For instance, the BDE of the N-O bond in pyridine N-oxides is a critical parameter related to their chemical stability and potential to act as oxygen-transfer agents. nih.gov While DFT provides good estimates, methods like CCSD(T) can deliver results that are in excellent agreement with experimental data, where available. acs.org These high-level calculations have been instrumental in refining our understanding of the resonance energy and aromaticity of the pyridine N-oxide ring system. mdpi.com

Conformational Analysis and Investigation of Tautomeric Equilibria

The three-dimensional structure and potential for isomerism are defining features of a molecule's chemical and physical properties. For 3,6-dimethoxypyridazine 1-oxide, this involves the orientation of the methoxy groups and the theoretical consideration of tautomerism in related hydroxy analogs.

While this compound itself does not possess the necessary hydroxyl group to exhibit the common lactam-lactim tautomerism, its structural analog, 3,6-dihydroxypyridazine 1-oxide, does. Computational studies on the parent 2-hydroxypyridine/2-pyridone system provide a foundational understanding of this equilibrium. nih.gov Theoretical calculations have extensively investigated the tautomerism between the hydroxy (-OH) form and the pyridone (=O) form in pyridine N-oxides. rsc.org

These studies consistently show that the relative stability of the tautomers is highly dependent on the environment. In the gas phase, the hydroxy tautomer is often predicted to be slightly more stable. nih.gov However, in polar solvents, the pyridone-like tautomer, which has a larger dipole moment and better solvation capabilities, is significantly favored. Computational models that include solvent effects (e.g., using a Polarizable Continuum Model, PCM) are essential for accurately predicting this shift in equilibrium. The energy difference between the tautomers is calculated to determine the equilibrium constant, providing a quantitative prediction of which form will predominate under specific conditions. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This analysis provides activation energies, which are directly related to reaction rates.

For pyridazine derivatives, reaction pathway modeling has been applied to understand various transformations. One example is the modeling of cycloaddition reactions, where pyridazine can act as a diene. DFT calculations can determine whether a reaction like the Diels-Alder cycloaddition is concerted or stepwise by locating the relevant transition states and intermediates. osti.gov The calculated activation barriers help explain the observed regioselectivity and stereoselectivity of the reaction. mdpi.com

Another relevant area is the study of photochemical reactions of pyridazine N-oxides. These compounds can undergo photoinduced deoxygenation or rearrangement. nih.gov Theoretical modeling can elucidate the electronic excited states involved in these processes. By calculating the pathway from the excited state back to the ground state, it is possible to understand why one reaction pathway (e.g., loss of an oxygen atom) might be favored over another (e.g., ring isomerization). nih.gov Analysis of the transition state structures provides a "snapshot" of the bond-breaking and bond-forming processes at the peak of the energy barrier.

Spectroscopic Property Prediction and Validation against Experimental Data

A critical application of computational chemistry is the prediction of spectroscopic properties, which serves as a bridge between theoretical models and experimental reality. By comparing calculated spectra with measured spectra, the accuracy of the computational method can be validated, and experimental assignments can be confirmed.

For this compound, DFT calculations can predict a range of spectra:

NMR Spectroscopy : Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted shifts, when compared to experimental data, can help in the definitive assignment of complex spectra and aid in structure elucidation. mdpi.comrogue-scholar.org

Infrared (IR) Spectroscopy : The vibrational frequencies and their corresponding intensities can be calculated. This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular vibrations, such as the N-O stretch, C-O stretches, or ring deformation modes. liberty.edu

UV-Visible Spectroscopy : Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the λ_max values and intensities in a UV-Vis spectrum. This provides insight into the electronic structure and the nature of the orbitals involved in the electronic transitions. nih.gov

The agreement between predicted and experimental spectra is a strong indicator of how well the chosen computational model describes the actual molecule. Discrepancies can point to the need for higher levels of theory or the inclusion of environmental effects like solvation. acs.org

Table 2: Comparison of Theoretical vs. Experimental Data Types

| Spectroscopic Technique | Information Predicted by Calculation | Experimental Data for Validation |

|---|---|---|

| NMR | Chemical Shifts (δ), Coupling Constants (J) | Measured ¹H and ¹³C NMR spectra. |

| IR | Vibrational Frequencies (cm⁻¹), Intensities | Measured FT-IR spectrum. |

| UV-Vis | Excitation Wavelengths (λ_max), Oscillator Strengths | Measured absorption spectrum. |

The existing body of scientific literature does not appear to contain detailed research findings, data tables, or computational models directly pertaining to the intermolecular interactions of this specific compound outside of a pharmacological framework. Searches for applications in areas such as coordination chemistry, materials science, or sensor technology, which might include such theoretical studies, did not yield relevant results for this compound.

Consequently, it is not possible to generate the requested article section with the required level of scientific accuracy and detail at this time.

Advanced Applications and Research Frontiers for 3,6 Dimethoxypyridazine 1 Oxide

Role as Key Synthetic Intermediates in the Synthesis of Complex Organic Molecules

The strategic placement of two methoxy (B1213986) groups on the pyridazine (B1198779) N-oxide ring system makes 3,6-dimethoxypyridazine (B189588) 1-oxide a highly valuable intermediate in organic synthesis. These methoxy groups act as effective activating groups and can be readily substituted by a variety of nucleophiles, providing a gateway to a diverse range of functionalized pyridazine derivatives. This reactivity is analogous to that observed in related heterocyclic systems, such as nitropyridines, which are well-established precursors for a wide range of mono- and polynuclear heterocyclic systems demonstrating significant biological activities, including antitumor and antiviral properties mdpi.com.

In medicinal chemistry, methoxypyridine and methoxypyrazine moieties are incorporated into complex molecules to modulate their pharmacological profiles. For instance, the synthesis of novel gamma-secretase modulators (GSMs) for potential Alzheimer's disease therapy has utilized 6-bromo-2-methoxy-3-aminopyridine as a key building block nih.gov. The methoxy group in these structures is crucial for tuning the electronic properties and biological activity of the final compounds. Similarly, 3,6-dimethoxypyridazine 1-oxide serves as a scaffold that can be elaborated into more complex, biologically active molecules through sequential, site-selective functionalization. The N-oxide group can also direct metallation or other reactions to specific positions on the ring, further enhancing its synthetic utility.

Utility in Materials Science and Energetic Compounds Research

The pyridazine framework is a component of various functional materials, including polymers and energetic compounds. The unique properties of this compound make it a particularly interesting starting material for this field.

One of the most significant applications of this compound is as a precursor in the synthesis of high-energy-density materials (HEDMs). The development of insensitive high explosives is a critical area of research, with a focus on creating compounds that combine high performance with enhanced thermal stability and safety. The general strategy involves the creation of heterocyclic structures with an alternating array of amino and nitro groups, which promotes thermal stability through extensive hydrogen bonding osti.gov.

The synthesis of the insensitive high explosive 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) provides a clear blueprint for the utility of dimethoxy-diazine precursors osti.govlukasiewicz.gov.pl. In a parallel fashion, this compound can be used as a starting material for analogous pyridazine-based energetic compounds. The electron-donating methoxy groups facilitate electrophilic nitration of the pyridazine ring, allowing for the introduction of nitro groups. Subsequent nucleophilic substitution of the methoxy groups with ammonia (B1221849) or amines yields the corresponding amino-nitro compounds. The N-oxide functionality contributes to a higher oxygen balance and increased crystal density in the final energetic material, both of which are critical for detonation performance bohrium.com.

| Compound | Precursor Type | Density (g/cm³) | Decomposition Temp. (°C) | Calculated Detonation Velocity (m/s) |

|---|---|---|---|---|

| LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide) | Dimethoxypyrazine | 1.92 | 354 | 8730 |

| ANPyO (2,6-diamino-3,5-dinitropyridine-1-oxide) | Diaminopyridine | 1.878 | >340 | N/A |

| TATB (1,3,5-triamino-2,4,6-trinitrobenzene) | Trichlorobenzene | 1.93 | 350 | 7870 |

Beyond energetic applications, the pyridazine core is a building block for other functional materials. Aromatic heterocyclic diamines are important monomers for the synthesis of high-performance polymers like polyimides, which are known for their exceptional thermal stability. Research has shown that the pyridazine-containing diamine, 3,6-bis(4-aminophenoxy)pyridazine (APPD), can be synthesized from 3,6-dichloropyridazine (B152260) and subsequently polymerized with various aromatic dianhydrides researchgate.net. This produces a series of polyimides with high thermal stability, demonstrating the utility of the pyridazine moiety in polymer chemistry researchgate.net. Given that this compound can be converted to related functionalized diamines, it represents a potential starting point for novel polymer synthesis.

Furthermore, pyridazine and pyridine-based ligands are used in the construction of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis mdpi.comnih.gov. By modifying this compound to introduce coordinating groups, it could be employed as a bespoke organic linker for creating novel MOFs with tailored pore sizes and functionalities.

Catalytic Applications and Ligand Design in Transition Metal Chemistry

Both the pyridazine ring and the N-oxide group are known to coordinate with transition metals, making this compound an attractive candidate for ligand design in catalysis. Pyridine (B92270) N-oxides bind to metal ions through the oxygen atom and have been used to prepare a variety of transition metal complexes mdpi.comnih.gov. Similarly, pyridazine-based ligands have been extensively studied in coordination chemistry, forming stable complexes with first-row transition metals like copper, nickel, and iron nih.gov.

These complexes can exhibit significant catalytic activity. For example, tridentate pyridazine phenolate (B1203915) ligands form rhenium-oxo complexes that catalyze the oxidation of cyclooctene (B146475) nih.gov. The electron-donating methoxy groups on this compound can be used to tune the electronic properties of the ligand, thereby influencing the reactivity and selectivity of the metal center in a catalytic cycle. This tunability is crucial for designing efficient catalysts for specific organic transformations.

Photochemical Reagents for Controlled Oxidations in Synthetic Chemistry

A groundbreaking area of research has identified pyridazine N-oxides as photoactivatable precursors for atomic oxygen [O(3P)], one of the reactive allotropes of oxygen researchgate.net. While the photochemistry of many heterocyclic N-oxides often leads to isomerization, certain pyridazine N-oxides undergo photodeoxygenation upon irradiation with UV light, releasing atomic oxygen in a controlled manner researchgate.net.

This process allows for the direct C-H oxidation of complex organic molecules under mild conditions. For example, 3,6-dichloropyridazine N-oxide has been shown to mediate the oxidation of arenes upon photochemical activation researchgate.net. This reaction proceeds via the generation of O(3P), which is a powerful yet selective oxidant. The ability to generate such a reactive species in situ from a stable precursor like a pyridazine N-oxide derivative opens up new avenues for late-stage functionalization in synthetic chemistry. The specific substitution pattern of this compound could influence the quantum yield and efficiency of this photodeoxygenation process, allowing for the fine-tuning of the reagent for specific oxidative transformations.

| Pyridazine N-Oxide Derivative | Irradiation Wavelength (nm) | Primary Photochemical Pathway | Generated Species/Product |

|---|---|---|---|

| Unsubstituted Pyridazine N-oxide | N/A | Photoisomerization | Diazo intermediate |

| 3,6-Dichloropyridazine N-oxide | 350 | Photodeoxygenation | Atomic Oxygen [O(3P)] |

| 3,6-Diphenylpyridazine N-oxide | ~348 | Photoisomerization | Pyrazole derivative |

Contributions to Fundamental Chemical Biology Research as Mechanistic Probes

The ability to generate reactive species with high spatial and temporal control is a cornerstone of chemical biology. A chemical probe is a small molecule used to study and manipulate biological systems, often by modulating the function of a specific protein or pathway. The unique photochemical properties of pyridazine N-oxides position them as powerful tools in this field.

By designing water-soluble derivatives, pyridazine N-oxides can be used as photoactivatable probes in aqueous, biological environments. Research has demonstrated that a water-soluble pyridazine N-oxide can promote photoinduced DNA cleavage, showcasing its potential as a tool to study DNA damage and repair mechanisms researchgate.net. In this context, this compound could serve as a scaffold for developing next-generation mechanistic probes. By attaching targeting moieties or fluorescent reporters, researchers could direct the localized, light-triggered release of atomic oxygen to specific sites within a cell, allowing for the precise investigation of oxidative stress and signaling pathways.

Future Research Directions and Emerging Opportunities in Pyridazine N-Oxide Chemistry

The chemistry of pyridazine N-oxides, including this compound, stands at a frontier of significant innovation, with burgeoning research poised to unlock novel applications in organic synthesis, materials science, and chemical biology. The unique electronic and reactive properties of the pyridazine N-oxide scaffold serve as a versatile platform for developing new synthetic methodologies and functional molecules.

Future research is increasingly focused on harnessing the photochemical reactivity of these heterocycles. A significant opportunity lies in their development as photoactivatable precursors for reactive oxygen species (ROS). nih.govbohrium.com Specifically, certain pyridazine N-oxides have been shown to generate atomic oxygen [O(3P)] upon photoinduced deoxygenation. nih.gov This capability presents a promising alternative to traditional O(3P) sources like dibenzothiophene (B1670422) S-oxide, offering advantages such as activation with lower-energy light (e.g., 350–430 nm) and the potential for tailored solubility in aqueous media. nih.gov Future work will likely explore how substituents on the pyridazine ring, such as the methoxy groups in this compound, can be modified to fine-tune the quantum yield and efficiency of this process for applications in complex molecule oxidation. nih.gov The design of water-soluble pyridazine N-oxides has already demonstrated potential in biological settings, such as promoting photoinduced DNA cleavage, opening a new frontier for developing targeted therapeutic agents. nih.gov

Another major avenue of research involves the use of pyridazine N-oxides as synthons for constructing complex heterocyclic scaffolds. nih.govproquest.com The photochemical ring-opening of pyridazine N-oxides, often in combination with transition metal catalysis, provides access to a diverse range of valuable chemical structures. nih.gov Research has shown that UV irradiation can convert pyridazine N-oxides into reactive (Z)-diazoalkene intermediates. nih.gov Depending on the reaction conditions and the substituents present, these intermediates can be strategically trapped or rearranged to form functionalized pyrazoles, furans, indoles, carbazoles, and dibenzofurans. nih.govproquest.com The nature of the substituent groups on the pyridazine ring is critical in directing the reaction pathway, either towards photoisomerization or photodeoxygenation. nih.govnih.gov For instance, electron-donating groups can accelerate photoisomerization, facilitating access to functionalized pyrazoles and furans. nih.gov This highlights a significant opportunity to investigate how the electron-donating methoxy groups of this compound influence these transformations to create novel molecular architectures.

The exploration of pyridazine N-oxides in C-H functionalization and cross-coupling reactions is also an emerging field. researchgate.net Their unique reactivity makes them valuable building blocks for creating substituted pyridine derivatives with high regioselectivity, which are important moieties in bioactive compounds. researchgate.net Further research is expected to expand the scope of these C-H activation reactions, including arylation, alkylation, and acylation, using pyridazine N-oxides as versatile reactants. researchgate.net

Finally, the integration of pyridazine N-oxide units into advanced materials, such as covalent organic frameworks (COFs), represents a novel research direction. researchgate.net The electronic properties of the N-oxide group could be leveraged to create materials with unique catalytic or photophysical properties. researchgate.net

The table below summarizes key emerging research areas and their potential impact.

| Research Frontier | Investigated Pyridazine N-Oxide Derivative(s) | Key Methodologies | Potential Applications & Opportunities |

| Photoactivated ROS Generation | 3,6-Dichloropyridazine N-oxide, Custom water-soluble derivatives | Photochemistry (UV-A light, 350-430 nm) | Organic synthesis (C-H oxidation), Chemical biology (photoinduced DNA cleavage), Targeted therapies. nih.gov |

| Complex Heterocycle Synthesis | 3-Aryl-6-aminopyridazine N-oxides | UV light irradiation, Transition metal catalysis (e.g., Rhodium) | Access to 2-aminofurans, pyrazoles, carbazoles, and dibenzofurans for medicinal chemistry and natural product synthesis. nih.govproquest.com |

| C-H Functionalization | General Pyridine N-oxides | Metal-catalyzed cross-coupling, Photocatalysis | Efficient synthesis of highly substituted, biologically active pyridine-containing molecules. researchgate.net |

| Advanced Materials | Pyridine N-oxide ylides | Spontaneous intramolecular single-electron transfer | Development of biradical covalent organic frameworks (COFs) for novel catalytic applications. researchgate.net |

Q & A

Basic: What synthetic methodologies are most effective for preparing 3,6-dimethoxypyridazine 1-oxide, and how do substituent positions influence N-oxide formation?

Answer:

The synthesis of pyridazine N-oxides typically involves nitration or oxidation of the parent pyridazine. For this compound, substituent positioning (e.g., methoxy groups at 3 and 6) strongly impacts N-oxide stability and reactivity. Early studies used acetyl nitrate or benzoyl nitrate for nitration, but 3,6-dimethoxy groups inhibit nitration, leading to alternative products like 3-methoxy-6(1H)-pyridazinone . Methodological considerations include:

- Substituent Effects : Electron-donating groups (e.g., methoxy) at 3 and 6 positions deactivate the ring toward electrophilic substitution, necessitating milder conditions .

- Oxidation Protocols : Use of peracids (e.g., trifluoroperoxyacetic acid) for controlled oxidation of pyridazine precursors, followed by methoxylation .

- Analytical Validation : Confirm N-oxide formation via -NMR (downfield shifts for N-oxide protons) and IR spectroscopy (N-O stretch at ~1250–1350 cm) .

Basic: How can researchers determine the physicochemical properties of this compound, and what key parameters should be prioritized?

Answer:

Key physicochemical properties include density (1.65 g/cm), boiling point (289.7°C at 760 mmHg), and logP (1.81) . Methodological approaches:

- Density/Solubility : Use gas pycnometry and HPLC to assess solubility in polar solvents (e.g., DMSO, methanol) .

- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions .

- Crystallography : Single-crystal X-ray diffraction to resolve steric effects of methoxy groups on N-oxide geometry .

Advanced: How does regioselectivity manifest in substitution reactions of this compound, and what experimental designs can elucidate this?

Answer:

Regioselectivity is governed by electronic and steric effects. For example:

- Oxidative Reactivity : In 3,6-bis(methylthio)pyridazine 1-oxide, bromine selectively oxidizes the 3-methylthio group to sulfinyl, while ceric ammonium nitrate yields bis-sulfoxide .

- Nucleophilic Displacement : The 3-methylsulfonyl group is preferentially displaced by alkoxides due to greater electrophilicity at C3 compared to C6 .

Experimental Design : - Use competitive reactions with isotopic labeling (e.g., ) to track substitution pathways.

- Computational modeling (DFT) to map charge distribution and predict reactive sites .

Advanced: What strategies optimize diazotization of amino-substituted derivatives of pyridazine 1-oxides, and how can side products be minimized?

Answer:

Diazotization of 4-amino-3,6-dimethoxypyridazine 1-oxide is challenging due to steric hindrance from methoxy groups. Key strategies:

- Acid Choice : Use HCl/NaNO at 0–5°C to stabilize the diazonium intermediate .

- Coupling Agents : β-naphthol or phenol derivatives improve azo-dye formation efficiency .

- Side Product Mitigation : Monitor byproducts (e.g., triazolopyrimidines) via LC-MS and adjust pH/temperature to suppress cyclization .

Advanced: How should researchers address contradictory reports on the reactivity of this compound in nitration and azide substitution?

Answer:

Contradictions arise from differing reaction conditions. For example:

- Nitration Failure : 3,6-Dimethoxy groups block nitration, but analogous N-oxides (e.g., 3-methoxypyridazine 1-oxide) undergo nitration at C5 .

- Azide Substitution : Azide displacement of methoxy groups is feasible but requires anhydrous conditions and sodium azide in DMF at 80°C .

Resolution Methods : - Reproduce experiments with controlled moisture levels and inert atmospheres.

- Use -labeling to trace azide incorporation pathways .

Advanced: What mechanistic insights explain the formation of unexpected byproducts (e.g., pyridazinones) during functionalization of this compound?

Answer:

Byproducts like 3-methoxy-6(1H)-pyridazinone arise via hydrolysis under acidic or aqueous conditions. Key factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.